[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]{2-[(4-methoxybenzyl)amino]-1,3-thiazol-4-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]{2-[(4-methoxybenzyl)amino]-1,3-thiazol-4-yl}methanone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]{2-[(4-methoxybenzyl)amino]-1,3-thiazol-4-yl}methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound.
Formation of the Thiazole Ring: The thiazole ring is synthesized through a condensation reaction involving a thioamide and a halogenated ketone.
Coupling Reactions: The final step involves coupling the piperidine and thiazole intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]{2-[(4-methoxybenzyl)amino]-1,3-thiazol-4-yl}methanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]{2-[(4-methoxybenzyl)amino]-1,3-thiazol-4-yl}methanone is investigated for its potential biological activities. It may interact with specific enzymes or receptors, leading to various biological effects.
Medicine
The compound’s potential medicinal properties are of significant interest. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]{2-[(4-methoxybenzyl)amino]-1,3-thiazol-4-yl}methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological effects. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological outcomes.
Properties
Molecular Formula |
C23H24ClN3O3S |
---|---|
Molecular Weight |
458.0 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[2-[(4-methoxyphenyl)methylamino]-1,3-thiazol-4-yl]methanone |
InChI |
InChI=1S/C23H24ClN3O3S/c1-30-19-8-2-16(3-9-19)14-25-22-26-20(15-31-22)21(28)27-12-10-23(29,11-13-27)17-4-6-18(24)7-5-17/h2-9,15,29H,10-14H2,1H3,(H,25,26) |
InChI Key |
RQTSYHVYIQMABU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=CS2)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.